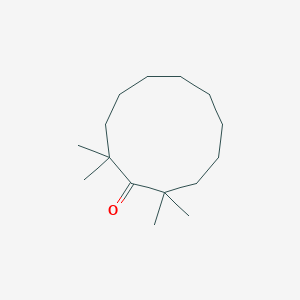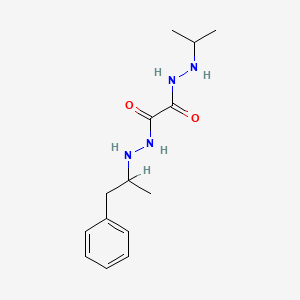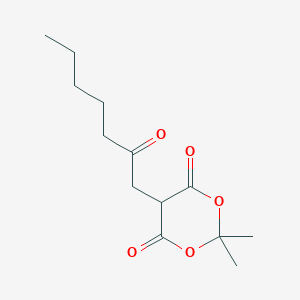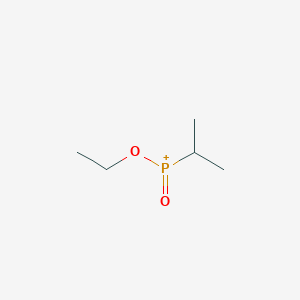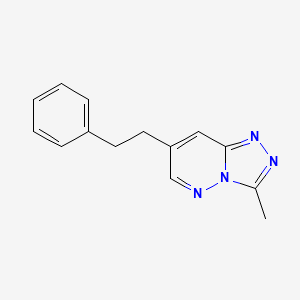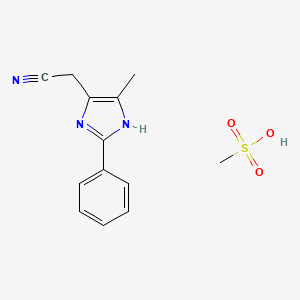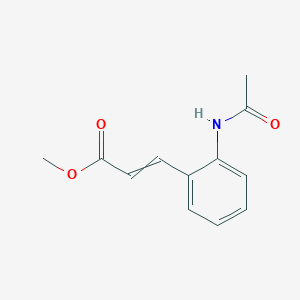
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane is a complex organic compound characterized by its long chain of alternating oxygen and carbon atoms, capped with phenyl groups at both ends
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane typically involves the stepwise addition of ethylene oxide units to a phenol derivative. The reaction is usually catalyzed by a strong base such as potassium hydroxide. The process can be summarized as follows:
Initiation: The phenol derivative is deprotonated by the base to form a phenoxide ion.
Propagation: The phenoxide ion reacts with ethylene oxide to form an intermediate, which can further react with additional ethylene oxide units.
Termination: The reaction is terminated by neutralizing the base and isolating the final product through purification techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding alcohols or ethers.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and ethers.
Substitution: Nitro or sulfonated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study polyether chemistry and polymerization processes.
Biology: Investigated for its potential as a drug delivery vehicle due to its ability to form inclusion complexes with various molecules.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the field of targeted drug delivery.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of 1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The polyether chain can encapsulate small molecules, facilitating their transport and release in specific environments. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,27-Diphenyl-2,5,8,11,14,17,20,23,26-nonaoxaheptacosane
- 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol
- 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosan-28-yl methacrylate
Uniqueness
1,30-Diphenyl-2,5,8,11,14,17,20,23,26,29-decaoxatriacontane stands out due to its longer polyether chain, which provides unique properties such as higher molecular weight and increased ability to form stable inclusion complexes. This makes it particularly valuable in applications requiring enhanced molecular encapsulation and transport capabilities.
Eigenschaften
CAS-Nummer |
105891-55-2 |
|---|---|
Molekularformel |
C32H50O10 |
Molekulargewicht |
594.7 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C32H50O10/c1-3-7-31(8-4-1)29-41-27-25-39-23-21-37-19-17-35-15-13-33-11-12-34-14-16-36-18-20-38-22-24-40-26-28-42-30-32-9-5-2-6-10-32/h1-10H,11-30H2 |
InChI-Schlüssel |
URGNUQPRIFVALO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


